H(3)N(+)CH(CH(2)CH(2)SO(3)(-))CH(SH)CO-Ile-(3-COOH)Pro
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Overview
Description
The compound identified as “PMID10602705C40” is a synthetic organic molecule known for its role as an inhibitor of glutamyl aminopeptidase (ENPEP) . This enzyme is involved in the regulation of blood pressure and the development of the immune system . The compound’s IUPAC name is (2S)-1-[(2S,3R)-2-[(2R,3R)-3-amino-2-sulfanyl-5-sulfopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2,3-dicarboxylic acid .
Preparation Methods
The synthetic routes and reaction conditions for the preparation of “PMID10602705C40” are not explicitly detailed in the available literature. general synthetic methods for similar compounds often involve multi-step organic synthesis, including protection and deprotection of functional groups, peptide coupling reactions, and purification steps such as chromatography . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
“PMID10602705C40” undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions can modify the sulfanyl group present in the compound.
Substitution Reactions: The amino and carboxyl groups can participate in substitution reactions under appropriate conditions.
Peptide Coupling Reactions: As a peptide-like molecule, it can undergo coupling reactions to form larger peptide chains.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling reagents like carbodiimides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
“PMID10602705C40” has several scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and peptide synthesis.
Medicine: It has potential therapeutic applications in conditions related to blood pressure regulation and immune system disorders.
Industry: The compound can be used in the development of pharmaceuticals targeting ENPEP.
Mechanism of Action
The mechanism by which “PMID10602705C40” exerts its effects involves the inhibition of glutamyl aminopeptidase (ENPEP). This enzyme cleaves the N-terminal aspartate from angiotensin II, a peptide involved in blood pressure regulation . By inhibiting ENPEP, the compound can modulate blood pressure and influence immune system functions. The molecular targets and pathways involved include the renin-angiotensin system and various immune signaling pathways .
Comparison with Similar Compounds
“PMID10602705C40” can be compared with other inhibitors of glutamyl aminopeptidase, such as:
Bestatin: Another inhibitor of aminopeptidases, but with a different structure and specificity.
Leucine-thiorphan: Inhibits multiple aminopeptidases and has a broader range of activity.
The uniqueness of “PMID10602705C40” lies in its specific inhibition of ENPEP and its peptide-like structure, which may offer advantages in terms of specificity and reduced off-target effects .
Properties
Molecular Formula |
C17H29N3O9S2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[(2R,3R)-3-amino-2-sulfanyl-5-sulfopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C17H29N3O9S2/c1-3-8(2)11(19-14(21)13(30)10(18)5-7-31(27,28)29)15(22)20-6-4-9(16(23)24)12(20)17(25)26/h8-13,30H,3-7,18H2,1-2H3,(H,19,21)(H,23,24)(H,25,26)(H,27,28,29)/t8-,9?,10-,11+,12+,13-/m1/s1 |
InChI Key |
HUWSZNZAROKDRZ-RRLWZMAJSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N1CCC([C@H]1C(=O)O)C(=O)O)NC(=O)[C@@H]([C@@H](CCS(=O)(=O)O)N)S |
Canonical SMILES |
CCC(C)C(C(=O)N1CCC(C1C(=O)O)C(=O)O)NC(=O)C(C(CCS(=O)(=O)O)N)S |
Origin of Product |
United States |
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